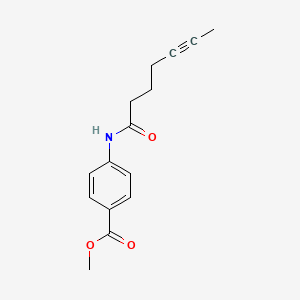

Methyl 4-(hept-5-ynoylamino)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

methyl 4-(hept-5-ynoylamino)benzoate |

InChI |

InChI=1S/C15H17NO3/c1-3-4-5-6-7-14(17)16-13-10-8-12(9-11-13)15(18)19-2/h8-11H,5-7H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

MFLUTVNNFZXDDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-4-(Hept-5-ynoylamino)benzoat umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 4-Aminobenzoesäure und Hept-5-ynoesäure.

Amidbildung: Die Carbonsäuregruppe der Hept-5-ynoesäure wird mit einem Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) aktiviert. Dieser aktivierte Zwischenstoff reagiert mit 4-Aminobenzoesäure unter Bildung der Amidbindung.

Veresterung: Die resultierende 4-(Hept-5-ynoylamino)benzoesäure wird anschließend mit Methanol und einem starken Säure-Katalysator wie Schwefelsäure verestert, um Methyl-4-(Hept-5-ynoylamino)benzoat zu erhalten.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Arten von Reaktionen:

Oxidation: Methyl-4-(Hept-5-ynoylamino)benzoat kann Oxidationsreaktionen eingehen, insbesondere an der Alkingruppe. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Osmiumtetroxid (OsO₄).

Reduktion: Die Verbindung kann an der Alkingruppe zu dem entsprechenden Alken oder Alkan reduziert werden, indem man Hydrierungskatalysatoren wie Palladium auf Aktivkohle (Pd/C) unter Wasserstoffgas verwendet.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen. Beispielsweise kann die Nitrierung mit Salpetersäure (HNO₃) und Schwefelsäure (H₂SO₄) Nitrogruppen in den Benzolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO₄ in wässriger Lösung, OsO₄ in Gegenwart eines Co-Oxidationsmittels.

Reduktion: Pd/C mit Wasserstoffgas, Lithiumaluminiumhydrid (LiAlH₄) für selektive Reduktionen.

Substitution: HNO₃ und H₂SO₄ für die Nitrierung, Brom (Br₂) in Gegenwart einer Lewis-Säure für die Bromierung.

Hauptprodukte:

Oxidation: Carbonsäuren oder Diketone, abhängig vom Oxidationsgrad.

Reduktion: Alkene oder Alkane.

Substitution: Nitrobenzoate, Brombenzoate usw.

Chemie:

Organische Synthese: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Katalyse: Potenzieller Ligand für metallkatalysierte Reaktionen.

Biologie:

Biokonjugation: Die Alkingruppe kann in der Click-Chemie für Biokonjugationsanwendungen eingesetzt werden.

Medizin:

Arzneimittelentwicklung: Potenzieller Vorläufer für die Synthese pharmakologisch aktiver Verbindungen.

Industrie:

Materialwissenschaften: Einsatz bei der Entwicklung neuartiger Polymere und Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(Hept-5-ynoylamino)benzoat hängt von seiner Anwendung ab. Bei der Biokonjugation reagiert die Alkingruppe mit Aziden in einer kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAC) unter Bildung stabiler Triazol-Verknüpfungen. Diese Reaktion ist hochspezifisch und effizient, was sie für die Markierung und Verfolgung von Biomolekülen wertvoll macht.

Ähnliche Verbindungen:

Methyl-4-aminobenzoat: Fehlt die Hept-5-ynoylgruppe, wodurch es weniger vielseitig für die Click-Chemie einsetzbar ist.

Methyl-4-(Hex-5-ynoylamino)benzoat: Ähnliche Struktur, aber mit einer kürzeren Alkin-Kette, die möglicherweise die Reaktivität und die Anwendungen beeinflusst.

Methyl-4-(Oct-5-ynoylamino)benzoat: Längere Alkin-Kette, die möglicherweise die physikalischen Eigenschaften und die Reaktivität beeinflusst.

Einzigartigkeit: Methyl-4-(Hept-5-ynoylamino)benzoat ist aufgrund seiner optimalen Alkin-Kettenlänge einzigartig, die Reaktivität und Stabilität in Einklang bringt und es für eine Vielzahl von Anwendungen in der organischen Synthese, Biokonjugation und Materialwissenschaften geeignet macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von Methyl-4-(Hept-5-ynoylamino)benzoat und hebt seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften im Vergleich zu ähnlichen Verbindungen hervor.

Wirkmechanismus

The mechanism of action of Methyl 4-(hept-5-ynoylamino)benzoate depends on its application. In bioconjugation, the alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Methyl 4-Substituted Benzoates

The following table summarizes key structural analogs of methyl 4-substituted benzoates, highlighting variations in substituents and their implications:

Key Observations :

- Electronic and Steric Effects: The hept-5-ynoylamino group introduces steric bulk and electron-withdrawing character due to the alkyne and amide bonds.

- Reactivity : The terminal alkyne in the target compound enables click chemistry (e.g., Huisgen cycloaddition), whereas bromomethyl () or halogenated analogs (C2–C4, ) are suited for nucleophilic substitutions .

- Biological Relevance: Quinoline-containing analogs (C1–C7) are often explored for antimicrobial or anticancer activity, whereas the acetamido-chloro-methoxy analog () may target enzyme inhibition .

Spectral and Analytical Data

While direct data for the target compound are unavailable, analogs provide insights:

- 1H NMR: Quinoline-piperazine derivatives (C1–C7) exhibit aromatic proton signals at δ 7.5–8.5 ppm and piperazine CH2 signals at δ 3.0–4.0 ppm . The hept-5-ynoylamino group would likely show alkynyl proton signals near δ 2.0–3.0 ppm and methylene/methyl resonances from the aliphatic chain.

- HRMS : Analogs in and display [M + H]+ peaks consistent with their molecular weights (e.g., C1: m/z ~542.2; : m/z ~287.7) .

Q & A

Q. What role does this compound play in materials science, particularly polymer functionalization?

- Methodological Answer : The alkyne serves as a crosslinking agent in click chemistry-based polymer networks . Example:

- Combine with azide-terminated PEG in the presence of CuBr/PMDETA to form hydrogels.

- Adjust alkyne:azide ratio to control crosslink density and mechanical properties .

Tables for Key Data

| Property | Value/Condition | Reference |

|---|---|---|

| Melting Point | 135–137°C | |

| Optimal CuAAC pH | 7.0–7.4 (PBS buffer) | |

| KMnO₄ Oxidation Yield | 78% (carboxylic acid) | |

| SHELXL Refinement R-factor | <0.05 (high-resolution data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.